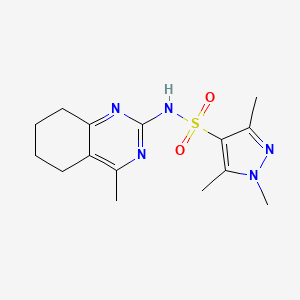
N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly abbreviated as IMPY or NSC 687852 and is a member of the pyridine-based sulfonamide class of compounds.
Mecanismo De Acción
The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide involves its binding to amyloid plaques in the brain. This binding is due to the high affinity of the compound for beta-amyloid fibrils, which are the main component of these plaques. Once bound, the compound can be detected using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
IMPY has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that the compound is non-toxic and does not affect cell viability or function. Additionally, the compound does not cross the blood-brain barrier, which limits its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide is its high affinity for beta-amyloid fibrils, which makes it an ideal imaging agent for the detection of amyloid plaques. However, the compound has limitations in terms of its stability and shelf-life, which can affect its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide. These include the optimization of the synthesis method to improve the compound's stability and shelf-life, the development of new imaging techniques for the detection of amyloid plaques, and the exploration of the compound's potential applications in other fields such as cancer imaging and drug delivery.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its high affinity for beta-amyloid fibrils makes it an ideal imaging agent for the detection of amyloid plaques in the brain, which can aid in the diagnosis and treatment of Alzheimer's disease. Further research and development of this compound can lead to new imaging techniques and applications in other fields.
Métodos De Síntesis
The synthesis of N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide involves the reaction of 5-iodo-2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
IMPY has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the development of imaging agents for the detection of amyloid plaques in the brain. Amyloid plaques are a hallmark of Alzheimer's disease, and the ability to detect them early on can aid in the diagnosis and treatment of this debilitating condition.
Propiedades
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2S/c1-5-3-6(8)4-9-7(5)10-13(2,11)12/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUQLNZUSHDWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NS(=O)(=O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)

![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)
![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)
